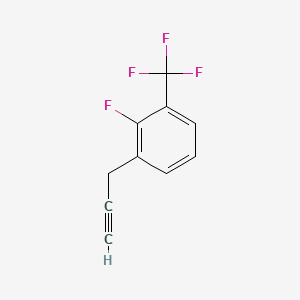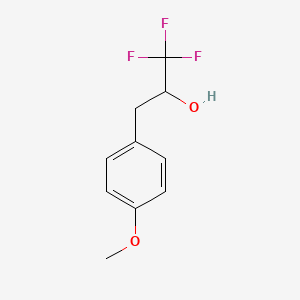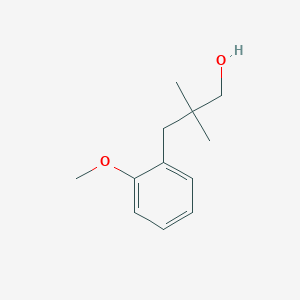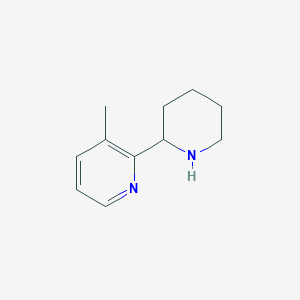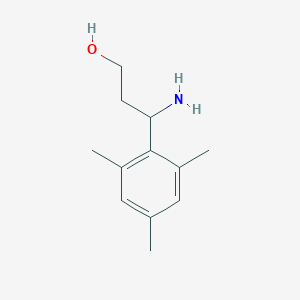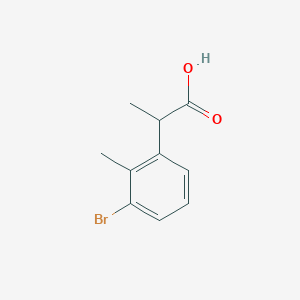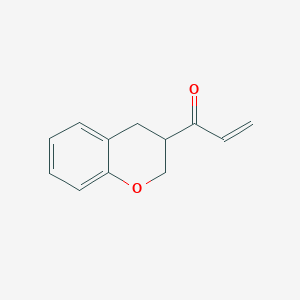![molecular formula C10H12OS B13601697 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring attached to a cyclopenta[b]thiophene moiety
Vorbereitungsmethoden
The synthesis of 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopenta[b]thiophene core, which can be achieved through the cyclization of appropriate precursors. The cyclopropane ring is then introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industry: The compound’s properties may be exploited in the development of new materials, such as polymers or liquid crystals, with specialized applications.
Wirkmechanismus
The mechanism by which 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol exerts its effects depends on its interaction with molecular targets. The cyclopropane ring and thiophene moiety can interact with various enzymes or receptors, potentially modulating their activity. These interactions may involve binding to active sites or altering the conformation of the target molecules, thereby influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol can be compared with similar compounds such as:
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one: This compound features a bromine atom and a ketone group, which can influence its reactivity and applications.
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This analogue contains a pyridine ring, which can alter its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12OS |
|---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12OS/c11-10(4-5-10)9-6-7-2-1-3-8(7)12-9/h6,11H,1-5H2 |
InChI-Schlüssel |
FKTJJCUHPFVNHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)SC(=C2)C3(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)
